molecular formula C22H25ClN2O5 B14708018 Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate CAS No. 23776-28-5

Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate

Cat. No.: B14708018
CAS No.: 23776-28-5
M. Wt: 432.9 g/mol
InChI Key: ZKVOTJVGDCFDCH-UHFFFAOYSA-N
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Description

Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is a complex organic compound that belongs to the piperazine class of chemicals Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as anthelmintic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylene glycol. The o-chlorophenyl group is then introduced via a nucleophilic substitution reaction using o-chlorobenzyl chloride. The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as an anthelmintic agent and other therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

    Piperazine derivatives: Compounds with various substituents on the piperazine ring, such as piperazine citrate and piperazine adipate.

Uniqueness

Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the o-chlorophenyl and 3,4,5-trimethoxybenzoyl groups differentiates it from other piperazine derivatives, potentially leading to unique applications and effects.

Properties

CAS No.

23776-28-5

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C22H25ClN2O5/c1-28-19-12-15(13-20(29-2)22(19)30-3)18(26)14-21(27)25-10-8-24(9-11-25)17-7-5-4-6-16(17)23/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

ZKVOTJVGDCFDCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

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